AChE Inhibitory Potency Head-to-Head with Donepezil: Near-Identical IC50 in the Same Assay System
In the same human AChE enzyme inhibition assay, AChE/MAO-B-IN-5 (compound D29) achieved an IC50 of 0.0224 ± 0.0008 μM, which is within 1.1-fold of the clinical standard donepezil (IC50 = 0.0201 ± 0.0001 μM) [1]. This near-equivalence in AChE potency is paired with additional MAO-B inhibitory activity that donepezil completely lacks, giving AChE/MAO-B-IN-5 a dual-target advantage without sacrificing cholinergic potency [1]. Among the 42-compound series, D29 exhibited the lowest AChE IC50, surpassing its closest analog D28 (0.0248 ± 0.0010 μM) by approximately 10% [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.0224 ± 0.0008 μM |
| Comparator Or Baseline | Donepezil: 0.0201 ± 0.0001 μM; D28: 0.0248 ± 0.0010 μM; D30: 0.0257 ± 0.0009 μM |
| Quantified Difference | D29 vs. donepezil: ~1.1-fold difference (near-equivalent); D29 vs. D28: ~10% more potent; D29 vs. D30: ~13% more potent |
| Conditions | Human AChE enzyme inhibition assay; serial dilution at 10^(–3) to 10^(–9) M; acetylthiocholine iodide (ATC) substrate; donepezil as reference standard |
Why This Matters
Procurement of AChE/MAO-B-IN-5 provides AChE inhibition statistically indistinguishable from the clinical gold standard while simultaneously inhibiting MAO-B—a dual functionality absent in donepezil, enabling single-compound multi-pathway interrogation in AD models.
- [1] Sağlık BN, Levent S, Osmaniye D, Evren AE, Karaduman AB, Özkay Y, Kaplancıklı ZA. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. 2022 Dec 7;7(50):47378-47404. Table 1; IC50 values reported at lines 397–404. doi: 10.1021/acsomega.2c06906. PMID: 36570177. View Source
